molecular formula C20H14ClFN6 B214842 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-(3-fluorophenyl)pyrimidine

5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-(3-fluorophenyl)pyrimidine

Cat. No. B214842
M. Wt: 392.8 g/mol
InChI Key: GZJHNJXODFYRDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-(3-fluorophenyl)pyrimidine, commonly known as CP-724,714, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of tyrosine kinase inhibitors, which have shown great promise in the treatment of various types of cancer.

Mechanism of Action

CP-724,714 works by inhibiting the activity of tyrosine kinases, which are enzymes that play a critical role in the regulation of cell growth and proliferation. Inhibition of these enzymes leads to the disruption of key signaling pathways that are involved in the development and progression of cancer.
Biochemical and Physiological Effects:
CP-724,714 has been shown to have a number of biochemical and physiological effects, including the suppression of tumor growth and metastasis, the induction of apoptosis (programmed cell death) in cancer cells, and the inhibition of angiogenesis (the formation of new blood vessels that supply nutrients to tumors).

Advantages and Limitations for Lab Experiments

One of the major advantages of CP-724,714 is its specificity for tyrosine kinases, which makes it a potent inhibitor of cancer cell growth and proliferation. However, this compound also has some limitations, including its potential toxicity and the development of resistance to its effects over time.

Future Directions

There are several potential future directions for the study of CP-724,714 and other tyrosine kinase inhibitors. One area of research is the development of more potent and specific inhibitors that can overcome the limitations of current compounds. Another area of research is the identification of biomarkers that can be used to predict which patients will respond best to treatment with these inhibitors. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of these compounds in the treatment of various types of cancer.

Synthesis Methods

CP-724,714 can be synthesized using a multi-step process that involves the reaction of several different chemical reagents. The first step involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form 4-chlorophenylhydrazine acetate. This intermediate is then reacted with 3-fluorobenzaldehyde and cyclopropylamine to form 4-(3-fluorophenyl)-1-(cyclopropylamino)-1H-pyrazole-5-carboxamide. Finally, this compound is reacted with 2-cyanopyrimidine to form CP-724,714.

Scientific Research Applications

CP-724,714 has been extensively studied for its potential therapeutic applications in the treatment of various types of cancer. This compound has been shown to inhibit the activity of several different tyrosine kinases, including the epidermal growth factor receptor (EGFR) and the HER2/neu receptor. These receptors are often overexpressed in cancer cells, and their inhibition can lead to the suppression of tumor growth and metastasis.

properties

Product Name

5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-(3-fluorophenyl)pyrimidine

Molecular Formula

C20H14ClFN6

Molecular Weight

392.8 g/mol

IUPAC Name

5-[1-(4-chlorophenyl)tetrazol-5-yl]-2-cyclopropyl-4-(3-fluorophenyl)pyrimidine

InChI

InChI=1S/C20H14ClFN6/c21-14-6-8-16(9-7-14)28-20(25-26-27-28)17-11-23-19(12-4-5-12)24-18(17)13-2-1-3-15(22)10-13/h1-3,6-12H,4-5H2

InChI Key

GZJHNJXODFYRDC-UHFFFAOYSA-N

SMILES

C1CC1C2=NC=C(C(=N2)C3=CC(=CC=C3)F)C4=NN=NN4C5=CC=C(C=C5)Cl

Canonical SMILES

C1CC1C2=NC=C(C(=N2)C3=CC(=CC=C3)F)C4=NN=NN4C5=CC=C(C=C5)Cl

Origin of Product

United States

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